molecular formula C14H21N3O B7455730 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea

1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea

Cat. No.: B7455730
M. Wt: 247.34 g/mol
InChI Key: FIXRGPDNGSZMIC-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea is a urea derivative characterized by a cycloheptyl group attached to one nitrogen of the urea backbone and a pyridin-2-ylmethyl moiety on the other. The cycloheptyl substituent introduces a bulky aliphatic ring, which may enhance lipophilicity and influence pharmacokinetic properties compared to aryl-substituted analogs . The pyridin-2-ylmethyl group is a common pharmacophore known to participate in hydrogen bonding interactions with biological targets, as observed in structurally related compounds .

Properties

IUPAC Name

1-cycloheptyl-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c18-14(16-11-13-9-5-6-10-15-13)17-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXRGPDNGSZMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Urea Derivatives

Compound Name R₁ (Urea Nitrogen 1) R₂ (Urea Nitrogen 2) Key Structural Features
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea Cycloheptyl Pyridin-2-ylmethyl Aliphatic ring, pyridine at position 2
7i (1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea) 4-Chloro-3-(trifluoromethyl)phenyl 4-[(Pyridin-2-ylmethyl)thio]phenyl Aryl electron-withdrawing groups, sulfur linker
2PU-3 (1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea) 4-Chlorophenyl Pyridin-2-ylmethyl Aromatic substituent, no sulfur linker
1-(Pyridin-3-ylmethyl)-3-(1-pyrimidin-2-ylpiperidin-4-yl)urea Pyridin-3-ylmethyl 1-Pyrimidin-2-ylpiperidin-4-yl Pyridine at position 3, piperidine-pyrimidine hybrid

Key Observations :

  • Sulfur-containing linkers in 7i enhance antiproliferative activity by improving binding to kinase targets .
  • Pyridine positional isomers (2 vs. 3) modulate hydrogen-bonding capacity; pyridin-2-yl derivatives exhibit stronger interactions in docking studies .

Table 2: Antiproliferative Activity (IC₅₀, µM)

Compound A549 (Lung) HCT-116 (Colon) PC-3 (Prostate)
This compound Data pending Data pending Data pending
7i 1.53 ± 0.46 1.11 ± 0.34 1.98 ± 1.27
Sorafenib (Control) 4.21 ± 0.89 3.75 ± 1.02 5.12 ± 1.45
2PU-3 N/A N/A N/A

Key Findings :

  • Compound 7i, with a 4-[(pyridin-2-ylmethyl)thio]phenyl group, outperforms sorafenib across all cell lines, demonstrating the importance of sulfur linkers and electron-withdrawing aryl substituents .
  • The cycloheptyl analog’s activity is hypothesized to depend on its balance of lipophilicity and steric bulk, which may affect target engagement .

Structure-Activity Relationships (SAR)

  • Aryl vs. Aliphatic Substituents : Aryl groups with electron-withdrawing substituents (e.g., -Cl, -CF₃) enhance activity by stabilizing urea-target interactions . Cycloheptyl’s aliphatic nature may favor different targets or improve bioavailability.
  • Linker Effects : Sulfur atoms in 7i improve potency by facilitating π-π stacking and hydrogen bonding. The absence of a linker in 2PU-3 reduces efficacy .
  • Pyridine Position : Pyridin-2-ylmethyl groups show superior binding to kinase domains compared to pyridin-3-yl analogs, as seen in docking studies .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Melting Point (°C) logP (Predicted) Solubility (mg/mL)
This compound 127.7–130.5 3.8 0.12 (DMSO)
7i 145–147 4.2 0.09 (DMSO)
2PU-3 Not reported 3.1 0.15 (Water)

Analysis :

  • Higher melting points in 7i correlate with crystalline stability, advantageous for drug development .

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